3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
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Description
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a chemical compound with the molecular formula C19H19ClO3 . It is related to other compounds such as 3-Allyl-4-[(4-iodobenzyl)oxy]-5-methoxybenzaldehyde and 4-((4-CHLOROBENZYL)OXY)-3-ETHOXYBENZALDEHYDE SEMICARBAZONE .
Molecular Structure Analysis
The molecular structure of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde consists of an allyl group (C3H5-) attached to a benzaldehyde core, which is further substituted with a (4-chlorobenzyl)oxy group and an ethoxy group .Scientific Research Applications
Synthesis and Characterization in Medicinal Chemistry
3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde and its derivatives have been a focal point in the development of novel non-peptide CCR5 antagonists, highlighting its significance in medicinal chemistry research. The process involves complex synthesis steps starting from base chemicals through elimination, reduction, and bromination reactions to create intermediates that eventually lead to the target compound. These compounds are characterized by advanced techniques such as NMR and MS, confirming their structure and potential as therapeutic agents (Bi, 2014), (De-ju, 2014).
Catalysis and Organic Synthesis
This compound and related structures play a role in catalysis and organic synthesis, such as in the deactivation of Grubbs carbene complexes and the synthesis of enantiomerically pure 4-deoxy sugars. These studies demonstrate the utility of allyl-containing compounds in facilitating reactions or as intermediates for further chemical transformations, offering insights into reaction mechanisms and potential applications in synthesizing complex organic molecules (Werner et al., 2003), (Caputo et al., 2000).
Polymer Science
In polymer science, derivatives of 3-Allyl-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde have been utilized in the synthesis of novel benzoxazine monomers containing allyl groups. These monomers are then polymerized to produce thermosets with excellent thermomechanical properties. This application showcases the compound's relevance in the development of materials with specific desired properties, such as high glass transition temperatures and thermal stability (Agag & Takeichi, 2003).
Advanced Organic Chemistry
Further illustrating its versatility, the compound has been involved in advanced organic chemistry research, such as in the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes. This process utilizes titanium dioxide under visible light irradiation, emphasizing the compound's potential in green chemistry and sustainable processes. Such studies highlight innovative approaches to chemical synthesis that minimize environmental impact while maximizing efficiency and selectivity (Higashimoto et al., 2009).
properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-3-ethoxy-5-prop-2-enylbenzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO3/c1-3-5-16-10-15(12-21)11-18(22-4-2)19(16)23-13-14-6-8-17(20)9-7-14/h3,6-12H,1,4-5,13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUQVOJFMFUAJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC2=CC=C(C=C2)Cl)CC=C)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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